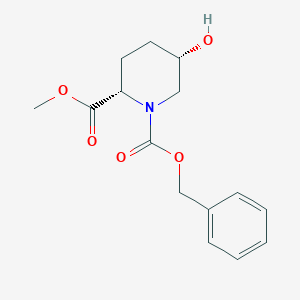

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate

Descripción general

Descripción

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, which include a piperidine ring substituted with benzyl, methyl, and hydroxyl groups. The stereochemistry of the compound is defined by the (2S,5S) configuration, which plays a crucial role in its reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable piperidine derivative, followed by selective methylation and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Flow microreactor systems have been shown to enhance the synthesis of similar compounds by providing better control over reaction parameters and reducing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce various alcohols.

Aplicaciones Científicas De Investigación

The biological activity of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate has been investigated in various contexts:

- Antitumor Activity : This compound has shown promise as a potential antitumor agent. Its structural analogs have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : Research indicates that derivatives of hydroxypiperidine compounds may possess neuroprotective properties. They have been studied for their ability to mitigate oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .

- Immunosuppressive Properties : Similar compounds have been associated with immunosuppressive effects, making them candidates for further investigation in transplant medicine and autoimmune disorders .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of hydroxypiperidine derivatives demonstrated that specific modifications to the benzyl group enhanced cytotoxicity against various cancer cell lines. The results indicated that the introduction of electron-withdrawing groups could significantly improve the compound's activity .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection revealed that compounds similar to this compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures. The study highlighted the role of these compounds in reducing reactive oxygen species (ROS) levels and promoting cell survival .

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several potential therapeutic applications:

- Cancer Treatment : Given its antitumor properties, this compound could be developed into a novel chemotherapeutic agent or used in combination therapies to enhance efficacy.

- Neurological Disorders : The neuroprotective effects indicate possible applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

- Autoimmune Diseases : Its immunosuppressive capabilities may provide a basis for developing treatments for autoimmune disorders or enhancing transplant success rates.

Mecanismo De Acción

The mechanism of action of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound allows it to fit into active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparación Con Compuestos Similares

- (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

- (2S,5S)-3-Methyl-2-(5-methyl-2-furanyl)-5-(phenylmethyl)-4-imidazolidinone

Comparison: 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds.

Actividad Biológica

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 117836-26-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, synthesis methods, and biological evaluations based on recent research findings.

- Molecular Formula : C15H19NO5

- Molar Mass : 293.32 g/mol

- Density : 1.272 g/cm³

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves several steps including the formation of the piperidine ring and subsequent esterification. Various methods have been explored to optimize yield and purity:

- Traditional Synthetic Routes : Utilizing classical organic reactions to construct the piperidine framework and introduce functional groups.

- Biocatalytic Approaches : Recent studies have highlighted the use of enzymes for more efficient and environmentally friendly synthesis processes, often yielding higher enantiomeric purity.

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies with promising results:

- Neuropharmacological Effects : Research indicates that derivatives of hydroxypiperidine compounds exhibit significant activity on neurotransmitter systems. For instance, studies have shown that similar compounds can modulate acetylcholine receptors, which are critical in cognitive function and memory .

- Antioxidant Activity : Some investigations suggest that piperidine derivatives possess antioxidant properties, potentially mitigating oxidative stress in neuronal cells .

Case Studies

- In Vivo Studies : In a study involving mouse models, compounds structurally related to this compound demonstrated significant retention in brain tissue, indicating potential for neuroprotective applications .

- Receptor Binding Assays : Binding affinity assays showed that certain derivatives could selectively interact with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Data Tables

Below is a summary table of key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXFVLVIIBQOM-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555567 | |

| Record name | 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117836-26-7 | |

| Record name | 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.